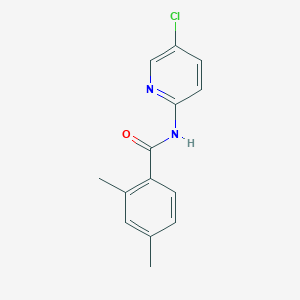![molecular formula C22H20BrN3O2S B244696 4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244696.png)
4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family of compounds and is known for its potent biological activity. This compound has been used in various studies to investigate its biochemical and physiological effects as well as its mechanism of action.
Mécanisme D'action
The mechanism of action of 4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is not fully understood. It is believed to act as a potent inhibitor of certain enzymes and receptors, which play a crucial role in various biological processes. This compound has been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways. It has also been found to inhibit the activity of certain receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide have been extensively studied. This compound has been found to have potent anti-inflammatory and anti-cancer properties. It has also been found to have neuroprotective effects and has been studied in the context of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in lab experiments include its potent biological activity, its ability to inhibit specific enzymes and receptors, and its ability to provide insights into the mechanism of action of various biological processes. However, the limitations of using this compound in lab experiments include its high cost, its limited availability, and the potential for off-target effects.
Orientations Futures
There are several future directions for research on 4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. One area of research is the development of more potent and selective inhibitors of specific enzymes and receptors. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Méthodes De Synthèse
The synthesis of 4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a complex process that involves several steps. The first step involves the reaction of 4-bromoaniline with 4-(2-thienylcarbonyl)piperazine to form 4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}aniline. This intermediate compound is then reacted with benzoyl chloride to form the final product, 4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide.
Applications De Recherche Scientifique
4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been used in various scientific research studies. It has been found to have potent biological activity and has been used as a tool compound to investigate the mechanism of action of various biological processes. This compound has been used in studies related to cancer, inflammation, and neurological disorders.
Propriétés
Formule moléculaire |
C22H20BrN3O2S |
|---|---|
Poids moléculaire |
470.4 g/mol |
Nom IUPAC |
4-bromo-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H20BrN3O2S/c23-17-5-3-16(4-6-17)21(27)24-18-7-9-19(10-8-18)25-11-13-26(14-12-25)22(28)20-2-1-15-29-20/h1-10,15H,11-14H2,(H,24,27) |
Clé InChI |
CPZFFNHNGWDUMN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CS4 |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B244614.png)
![5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide](/img/structure/B244615.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B244617.png)
![5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B244619.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide](/img/structure/B244620.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methylpropanamide](/img/structure/B244622.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide](/img/structure/B244625.png)
![2-chloro-N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B244626.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B244628.png)
![N-[2-chloro-5-(propanoylamino)phenyl]pentanamide](/img/structure/B244629.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3-propoxybenzamide](/img/structure/B244632.png)
![N-[2-chloro-5-(propionylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B244633.png)
![5-bromo-N-[2-chloro-5-(propionylamino)phenyl]-2-furamide](/img/structure/B244635.png)